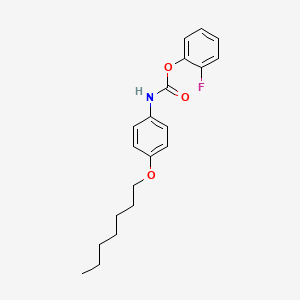

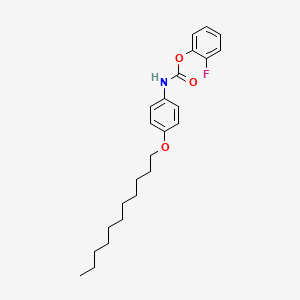

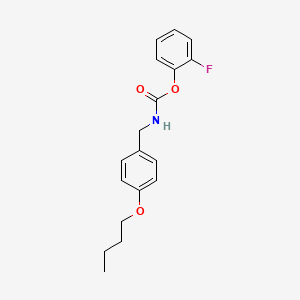

![molecular formula C14H9N3O2 B10841773 2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B10841773.png)

2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 2-Furano-2-il-6H-pirazolo[1,5-c]quinazolin-5-ona es un compuesto heterocíclico que presenta un sistema de anillos fusionados que combina unidades de furano, pirazol y quinazolina. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas y su complejidad estructural, que permite diversas modificaciones químicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la 2-Furano-2-il-6H-pirazolo[1,5-c]quinazolin-5-ona suele implicar reacciones multicomponente (RMC), que son eficientes y respetuosas con el medio ambiente. Un método común es la reacción de Groebke–Blackburn–Bienaymé, que implica la reacción de un aldehído, un isocianuro y un compuesto heterocíclico que contiene un fragmento de amida en presencia de diversos catalizadores . Por ejemplo, el uso de cloruro de cerio(III) heptahidratado (CeCl3·7H2O) como catalizador en etanol a reflujo durante 2 horas puede producir el compuesto deseado con rendimientos buenos a excelentes .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto no están bien documentados, pero los principios de las reacciones multicomponente y el uso de catalizadores eficientes se pueden ampliar para aplicaciones industriales. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza del compuesto a mayor escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

La 2-Furano-2-il-6H-pirazolo[1,5-c]quinazolin-5-ona puede someterse a diversas reacciones químicas, entre ellas:

Oxidación: El anillo de furano se puede oxidar para formar furanonas.

Reducción: La unidad de quinazolina se puede reducir para formar dihidroquinazolinas.

Sustitución: El compuesto puede someterse a reacciones de sustitución nucleófila, particularmente en los anillos de pirazol y quinazolina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.

Sustitución: Los nucleófilos como las aminas, los tioles y los haluros se pueden utilizar en condiciones básicas o ácidas.

Productos Principales

Oxidación: Furanonas y quinazolinonas.

Reducción: Dihidroquinazolinas.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

La 2-Furano-2-il-6H-pirazolo[1,5-c]quinazolin-5-ona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Medicina: Se ha investigado sus propiedades anticancerígenas, antivirales y antimicrobianas.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de la 2-Furano-2-il-6H-pirazolo[1,5-c]quinazolin-5-ona implica su interacción con dianas moleculares específicas. Por ejemplo, se ha demostrado que inhibe la proteasa principal del COVID-19 al unirse al sitio activo e impedir que la proteasa procese las poliproteínas virales . La estructura del compuesto permite la formación de enlaces de hidrógeno, interacciones hidrofóbicas y enlaces halógenos, que contribuyen a su afinidad de unión y especificidad.

Comparación Con Compuestos Similares

Compuestos Similares

Pirazolo[1,5-c]quinazolinas: Estos compuestos comparten el núcleo pirazoloquinazolina, pero pueden tener diferentes sustituyentes en los anillos.

Imidazo[1,5-c]quinazolinas: Sistemas de anillos fusionados similares, pero con un anillo de imidazol en lugar de un anillo de furano.

Quinazolinonas: Compuestos con un núcleo de quinazolina, pero sin los anillos de pirazol y furano fusionados.

Unicidad

La 2-Furano-2-il-6H-pirazolo[1,5-c]quinazolin-5-ona es única debido a la presencia del anillo de furano, que confiere propiedades electrónicas y estéricas distintas. Esta singularidad puede influir en su actividad biológica y convertirla en un andamiaje valioso para el desarrollo de fármacos.

Propiedades

Fórmula molecular |

C14H9N3O2 |

|---|---|

Peso molecular |

251.24 g/mol |

Nombre IUPAC |

2-(furan-2-yl)-6H-pyrazolo[1,5-c]quinazolin-5-one |

InChI |

InChI=1S/C14H9N3O2/c18-14-15-10-5-2-1-4-9(10)12-8-11(16-17(12)14)13-6-3-7-19-13/h1-8H,(H,15,18) |

Clave InChI |

HWHAANIZIAJOCF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C4=CC=CO4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-4-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B10841695.png)

![2-Ethyl-4-(2-thiazolyl)thieno[3,2-d]pyrimidine](/img/structure/B10841704.png)

![2-Fluoro-4-[5-(3-hydroxyphenyl)-3-thienyl]phenol](/img/structure/B10841706.png)